molecular formula C23H18ClNO3 B6525282 N-(3-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide CAS No. 929513-35-9

N-(3-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide

Cat. No. B6525282
M. Wt: 391.8 g/mol
InChI Key: JHAOAHMETRPXJO-UHFFFAOYSA-N
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Description

“N-(3-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound, an ethoxy group, a carboxamide group, and a chlorophenyl group. These functional groups could potentially give this compound various chemical properties and reactivities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzofuran core might be synthesized first, followed by the introduction of the ethoxy, phenyl, and carboxamide groups. The exact methods would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze its structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might make it a potential substrate for reactions involving nucleophiles or bases. The presence of the chlorophenyl group could also make it susceptible to reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility, melting point, and boiling point would depend on the nature of its functional groups and their interactions with each other and with the solvent .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it might pose a dust explosion hazard. If it is a liquid, it might be flammable. Its toxicity would depend on factors such as its reactivity and the nature of its breakdown products .

Future Directions

The future directions for research on this compound could include studying its reactivity, investigating its potential uses, and developing methods for its synthesis. It could also involve studying its interactions with biological systems, if it has potential medicinal applications .

properties

IUPAC Name

N-(3-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO3/c1-2-27-18-11-12-20-19(14-18)21(22(28-20)15-7-4-3-5-8-15)23(26)25-17-10-6-9-16(24)13-17/h3-14H,2H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAOAHMETRPXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide

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